molecular formula C11H21NO B13211016 10-Methyl-1-oxaspiro[5.5]undecan-7-amine

10-Methyl-1-oxaspiro[5.5]undecan-7-amine

Cat. No.: B13211016
M. Wt: 183.29 g/mol
InChI Key: OAPIWQORFSWDAD-UHFFFAOYSA-N
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Description

10-Methyl-1-oxaspiro[5.5]undecan-7-amine is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered oxygen-containing ring and a six-membered nitrogen-containing ring. This compound has a molecular formula of C₁₁H₂₁NO and a molecular weight of 183.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-1-oxaspiro[5.5]undecan-7-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic amine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-1-oxaspiro[5.5]undecan-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

10-Methyl-1-oxaspiro[5.5]undecan-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 10-Methyl-1-oxaspiro[5.5]undecan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: A similar spirocyclic compound with a different substitution pattern.

    Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

10-Methyl-1-oxaspiro[5.5]undecan-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its spirocyclic structure contributes to its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

8-methyl-1-oxaspiro[5.5]undecan-11-amine

InChI

InChI=1S/C11H21NO/c1-9-4-5-10(12)11(8-9)6-2-3-7-13-11/h9-10H,2-8,12H2,1H3

InChI Key

OAPIWQORFSWDAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)CCCCO2)N

Origin of Product

United States

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